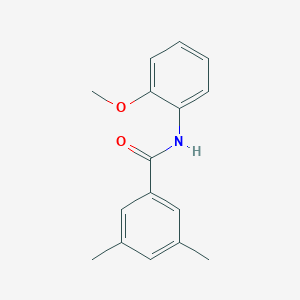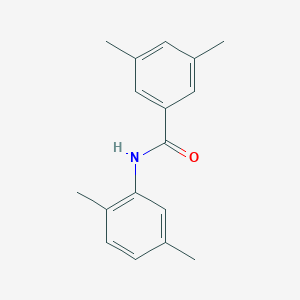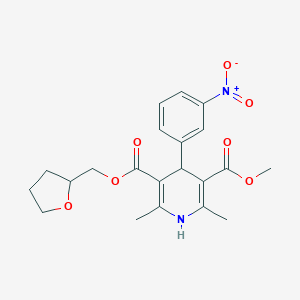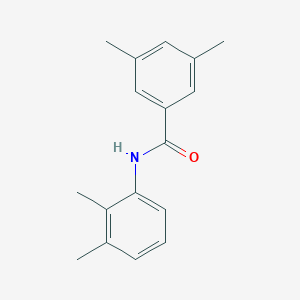
Butyric acid, p-chlorophenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyric acid, p-chlorophenyl ester, also known as 4-chlorophenyl butyrate, is a chemical compound that is widely used in scientific research. It is a colorless to pale yellow liquid that has a faint odor. This compound is synthesized by the esterification of butyric acid with p-chlorophenol. This compound has a variety of applications in scientific research, including as a substrate for enzymes and as a tool for studying biological processes.
Mecanismo De Acción
The mechanism of action of butyric acid, p-chlorophenyl ester is not well understood. However, it is believed to act as a substrate for enzymes that catalyze the hydrolysis of esters. It is also believed to affect gene expression by inhibiting histone deacetylases.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the expression of genes involved in fatty acid metabolism. It has also been shown to inhibit the growth of cancer cells in vitro. In addition, it has been shown to have anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using butyric acid, p-chlorophenyl ester in lab experiments is that it is relatively inexpensive and easy to obtain. It is also stable and has a long shelf life. However, one limitation of using this compound is that it can be toxic at high concentrations. It can also be difficult to work with, as it has a strong odor.
Direcciones Futuras
There are many potential future directions for research involving butyric acid, p-chlorophenyl ester. One area of research could focus on its effects on gene expression in cancer cells. Another area of research could focus on its effects on the gut microbiome. Additionally, research could be done to develop new methods for synthesizing this compound, or to modify its structure to improve its properties.
Métodos De Síntesis
Butyric acid, p-chlorophenyl ester is synthesized by the esterification of butyric acid with p-chlorophenol. The reaction is typically carried out in the presence of a catalyst, such as sulfuric acid. The reaction produces this compound and water. The product is then purified by distillation.
Aplicaciones Científicas De Investigación
Butyric acid, p-chlorophenyl ester is widely used in scientific research as a substrate for enzymes. It is also used as a tool for studying biological processes. For example, it can be used to study the metabolism of fatty acids in cells. It can also be used to study the effects of butyrate on gene expression.
Propiedades
Número CAS |
7476-81-5 |
|---|---|
Fórmula molecular |
C10H11ClO2 |
Peso molecular |
198.64 g/mol |
Nombre IUPAC |
(4-chlorophenyl) butanoate |
InChI |
InChI=1S/C10H11ClO2/c1-2-3-10(12)13-9-6-4-8(11)5-7-9/h4-7H,2-3H2,1H3 |
Clave InChI |
CLXDRKZHOMSWBH-UHFFFAOYSA-N |
SMILES |
CCCC(=O)OC1=CC=C(C=C1)Cl |
SMILES canónico |
CCCC(=O)OC1=CC=C(C=C1)Cl |
Otros números CAS |
7476-81-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[1-(Benzenesulfonyl)indol-2-yl]-phenylmethanone](/img/structure/B184348.png)
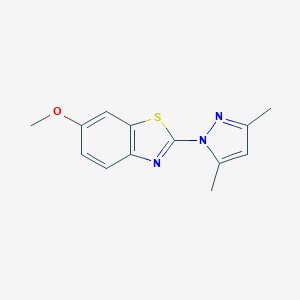

![3-[(4-Chlorophenyl)methyl]-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B184352.png)

![3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B184356.png)

![1-methyl-5H-pyrido[4,3-b]indole](/img/structure/B184361.png)
